4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a fluoro group, a methoxyphenyl ethyl side chain, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxyphenyl Ethyl Side Chain: This step involves the alkylation of the benzamide core with 2-(2-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate.
Tetrazole Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Pharmacology: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The fluoro group and the tetrazole ring are known to enhance binding affinity to certain enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-(2-hydroxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-chloro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with a chloro group instead of a fluoro group.
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a tetrazole ring.
Uniqueness
The presence of the fluoro group and the tetrazole ring in 4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide imparts unique chemical and biological properties. The fluoro group enhances the compound’s metabolic stability and binding affinity, while the tetrazole ring contributes to its bioactivity and potential therapeutic effects.
Properties
Molecular Formula |
C17H16FN5O2 |
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Molecular Weight |
341.34 g/mol |
IUPAC Name |
4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16FN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-7-6-13(18)10-15(14)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) |
InChI Key |
VTIZLWFXJMLBSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Origin of Product |
United States |
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